Flufenamate

描述

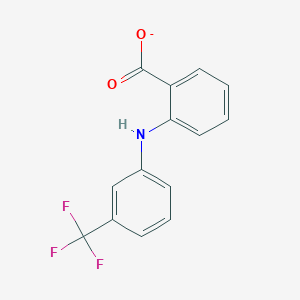

氟芬那酸盐是一种由氟芬那酸衍生的单羧酸阴离子。它是非甾体抗炎药 (NSAID) 类别中的一种蒽酰胺酸衍生物。氟芬那酸盐以其镇痛、消炎和退热特性而闻名。 它用于治疗肌肉骨骼和关节疾病 .

准备方法

合成路线和反应条件: 氟芬那酸盐可以通过在碱 (如氢氧化钠) 存在下使 3-(三氟甲基) 苯胺与 2-氯苯甲酸反应来合成。反应通常在乙醇或甲醇等有机溶剂中,在回流条件下进行。 然后通过重结晶纯化产物 .

工业生产方法: 氟芬那酸盐的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如色谱法 .

反应类型:

氧化: 氟芬那酸盐可以进行氧化反应,通常在强氧化剂 (如高锰酸钾或三氧化铬) 存在下进行。

还原: 氟芬那酸盐的还原可以使用还原剂 (如氢化铝锂或硼氢化钠) 来实现。

常见试剂和条件:

氧化: 高锰酸钾,三氧化铬。

还原: 氢化铝锂,硼氢化钠。

取代: 胺、硫醇和醇盐等亲核试剂

主要形成的产物:

氧化: 氟芬那酸盐的氧化衍生物。

还原: 氟芬那酸盐的还原形式。

科学研究应用

Pain Management

Clinical Use in Dysmenorrhea

Flufenamic acid has been evaluated for its efficacy in treating primary dysmenorrhea. A double-blind crossover trial involving 44 patients demonstrated that flufenamic acid (200 mg three times a day) provided significant pain relief, with 82% of participants reporting improvement over three months. Additionally, gastrointestinal symptoms were alleviated in a substantial percentage of patients, indicating its potential as a safe treatment option for menstrual pain .

Bone Healing

Topical Application for Cranial Defects

Recent studies have highlighted the effectiveness of butyl flufenamate ointment in promoting bone healing. In a controlled experiment on mice with cranial defects, the application of this ointment led to enhanced new bone formation compared to a control group treated with Vaseline. The mechanism was linked to increased secretion of Bone Morphogenetic Protein 2 (BMP2) from mouse-skin mesenchymal stem cells, suggesting that this compound could serve as an adjuvant therapy for superficial bone injuries .

Drug Repurposing and Antiviral Applications

Inhibition of Viral Replication

Flufenamic acid has also been identified as a potential antiviral agent. A study utilizing a novel computational pipeline for drug repurposing found that flufenamic acid effectively inhibited the replication of SARS-CoV-2 in vitro. The compound showed comparable efficacy to established antiviral treatments, making it a candidate for further investigation in the context of viral infections .

Mechanistic Insights into Cellular Differentiation

Inhibition of Adipogenesis

Research indicates that flufenamic acid can inhibit the adipogenic differentiation of human mesenchymal stem cells by antagonizing the PI3K/AKT signaling pathway. This finding suggests potential applications in tissue engineering and conditions characterized by excessive adipogenesis, such as obesity .

Synthesis and Bioactivity of Metal Complexes

Transition Metal Complexes with Flufenamic Acid

Flufenamic acid has been used to synthesize transition metal complexes (e.g., with manganese, cobalt, nickel). These complexes exhibit antioxidant and antimicrobial activities, indicating that this compound derivatives may have broader applications in pharmacology and materials science .

Table 1: Clinical Efficacy of Flufenamic Acid in Dysmenorrhea Treatment

| Study Reference | Sample Size | Dosage (mg) | Pain Relief (%) | Gastrointestinal Relief (%) |

|---|---|---|---|---|

| 44 | 200 | 82 | Vomiting: 66%, Diarrhea: 52% |

Table 2: Effects of Butyl this compound on Bone Healing

| Treatment Group | New Bone Formation (BV/TV) | BMD Improvement (%) | BMP2 Secretion (pg/mL) |

|---|---|---|---|

| Butyl this compound | Significant | Higher after 8 weeks | Increased |

| Vaseline | Minimal | Baseline | Not significant |

作用机制

Flufenamate exerts its effects primarily by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. Additionally, this compound has been shown to modulate ion channels and affect cellular signaling pathways, contributing to its analgesic and anti-inflammatory effects .

相似化合物的比较

Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory and analgesic properties.

Meclofenamic Acid: Known for its potent anti-inflammatory effects and used in the treatment of arthritis.

Niflumic Acid: Used for its anti-inflammatory and analgesic properties, particularly in the treatment of rheumatoid arthritis.

Uniqueness of Flufenamate: this compound stands out due to its unique trifluoromethyl group, which enhances its pharmacokinetic properties and bioavailability. This structural feature makes this compound more effective in penetrating biological membranes and exerting its therapeutic effects .

生物活性

Flufenamate, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its role as a cyclooxygenase (COX) inhibitor. However, recent studies have unveiled a broader spectrum of biological activities, including ion channel modulation, antimicrobial properties, and effects on bone healing. This article synthesizes findings from various research studies to present a comprehensive overview of the biological activities associated with this compound.

1. COX Inhibition

this compound exhibits significant inhibitory effects on both COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain. The compound's ability to reduce prostaglandin levels contributes to its anti-inflammatory properties .

2. Ion Channel Modulation

this compound has been identified as a potent modulator of ion channels, particularly the bile acid-sensitive ion channel (BASIC). Studies indicate that this compound enhances the activation of rBASIC, leading to increased ion currents. This property suggests potential therapeutic applications in conditions where ion channel dysfunction is implicated .

3. Antimicrobial Activity

Recent research has highlighted this compound's synergistic effects when combined with colistin against multidrug-resistant Gram-negative bacteria. The combination significantly reduced the minimum inhibitory concentration (MIC) of colistin by up to 512-fold, demonstrating enhanced bactericidal activity and potential for treating infections caused by resistant strains .

Table 1: Summary of Biological Activities of this compound

Case Study: Synergistic Antimicrobial Effects

A study examined the interaction between this compound and colistin against colistin-resistant (COL-R) bacterial strains. Checkerboard assays revealed fractional inhibitory concentration index (FICI) values ranging from 0.0175 to 0.375, indicating strong synergy. Time-kill assays confirmed that this combination effectively reduced viable bacterial counts significantly over a 24-hour period .

Case Study: Bone Healing Enhancement

In an animal model, topical application of butyl this compound ointment was shown to accelerate the healing of cranial defects in mice. The treatment increased the expression of bone morphogenetic protein 2 (BMP2), which is crucial for bone regeneration. Micro-CT imaging demonstrated enhanced bone formation after treatment .

Research Implications

The diverse biological activities of this compound suggest its potential as a multi-functional therapeutic agent beyond its traditional use as an NSAID. The modulation of ion channels may offer new avenues for treating conditions related to ion channel dysregulation, while its antimicrobial properties could be pivotal in addressing antibiotic resistance.

属性

IUPAC Name |

2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。